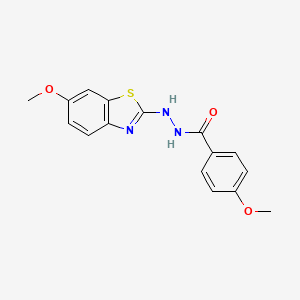

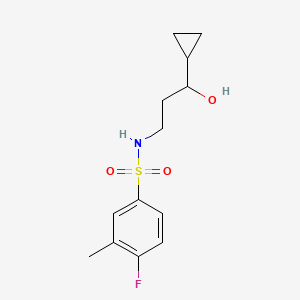

4-methoxy-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzothiazole derivatives, such as the one you’re asking about, are a class of compounds that have been studied for their potential biological activities . They are typically synthesized by reacting amines with aldehydes or ketones .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of amines with aldehydes or ketones . For example, aminothiazole Schiff base ligands were designed by reacting 1,3-thiazol-2-amine and 6-ethoxy-1,3-benzothiazole-2-amine separately with 3-methoxy-2-hydroxybenzaldehyde .Molecular Structure Analysis

The molecular structure of these compounds is typically characterized using various analytical, physical, and spectroscopic methods, including FT-IR, UV-Vis, 1H and 13C NMR, and MS .Chemical Reactions Analysis

The chemical reactions involving these compounds often involve chelation with bivalent metal chlorides in a 1:2 (M:L) ratio .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are typically analyzed using various methods, including density functional theory .Applications De Recherche Scientifique

Synthesis and Biological Activities

- Synthesis of Derivatives : Compounds structurally related to 4-methoxy-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide have been synthesized for various biological activities. For example, novel 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide derivatives have shown promising analgesic and antiproliferative activities (Vijaya Raj et al., 2007).

- Antimicrobial Properties : Some derivatives have been created to target antimicrobial applications. For instance, new pyridine derivatives incorporating benzothiazole structures exhibited variable and modest activity against bacteria and fungi (Patel et al., 2011).

Chemical and Physical Properties

- Fluorescent Probes : Benzothiazole derivatives, closely related to the compound , have been utilized in developing fluorescent probes for sensing pH and metal cations. These compounds showed high sensitivity to pH changes and selectivity in metal cations detection (Tanaka et al., 2001).

Potential Therapeutic Applications

- Anticancer Activity : Some derivatives have been explored for their antitumor properties. For instance, a study on 4-thiazolidinones containing the benzothiazole moiety revealed anticancer activity on various cancer cell lines, indicating potential therapeutic applications (Havrylyuk et al., 2010).

- Apoptosis Induction : Benzothiazole derivatives have been studied for their ability to induce apoptosis in human leukemia cells, suggesting potential use in cancer treatment (Repický et al., 2009).

Antioxidant and Enzyme Inhibition

- Antioxidant and α-Glucosidase Inhibitory Activities : Methoxy-substituted benzohydrazide derivatives have been synthesized and evaluated for their antioxidant and α-glucosidase inhibitory activities, suggesting a role in metabolic disorders (Prachumrat et al., 2018).

Industrial and Chemical Applications

- Tubulin Polymerization Inhibition : Certain benzothiazole derivatives have been identified as tubulin polymerization inhibitors, showing promise as antiproliferative agents against human cancer cells (Minegishi et al., 2015).

Mécanisme D'action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body, influencing cellular processes .

Biochemical Pathways

Similar compounds have been known to influence various biochemical pathways, leading to downstream effects on cellular processes .

Result of Action

Similar compounds have been known to induce various molecular and cellular effects, influencing cellular processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-methoxy-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide These factors can include pH, temperature, presence of other compounds, and more

Orientations Futures

Propriétés

IUPAC Name |

4-methoxy-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3S/c1-21-11-5-3-10(4-6-11)15(20)18-19-16-17-13-8-7-12(22-2)9-14(13)23-16/h3-9H,1-2H3,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWQWYUKMSLGLFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NNC2=NC3=C(S2)C=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-methylbenzyl)-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2969140.png)

![2-((3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2969142.png)

![N-(3-chloro-2-methylphenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2969144.png)

![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2969154.png)

![N-(3-bromophenyl)-2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2969156.png)

![{[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]oxy}acetic acid](/img/structure/B2969158.png)